![molecular formula C11H12O7 B1202153 Nafocare B1 CAS No. 93135-89-8](/img/structure/B1202153.png)
Nafocare B1
Overview
Description
Nafocare B1, also known as Methylfurylbutyrolactone, is a synthetic immune biological response modifier . It is used for research purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular formula of Nafocare B1 is C11H12O7 . Its molecular weight is 256.21 . The exact structure is not provided in the available resources.Scientific Research Applications
Benfotiamine has shown anti-inflammatory effects in macrophages and could be beneficial in treating inflammatory diseases (Yadav et al., 2010).
It has been studied for its protective role against liver injury induced by environmental pollutants in mice (Lv et al., 2018).
Research on quails has shown that vitamin B1, including compounds like benfotiamine, can mitigate the neurotoxic effects of certain pesticides (Miladinović et al., 2020).
Benfotiamine has been found to accelerate the healing of ischemic diabetic limbs in mice through mechanisms involving angiogenesis and apoptosis inhibition (Gadau et al., 2006).
In a study on diabetic polyneuropathy, benfotiamine showed significant improvements in neuropathy scores compared to placebo (Haupt et al., 2005).
It has also been used to reduce genomic damage in peripheral lymphocytes of hemodialysis patients (Schupp et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15/h2-3,6,8,12,14-15H,4H2,1H3/t6-,8+,10+,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWWYAITRNDLLQ-HBJDUEGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nafocare B1 | |
CAS RN |
93135-89-8 | |
Record name | Nafocare B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093135898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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